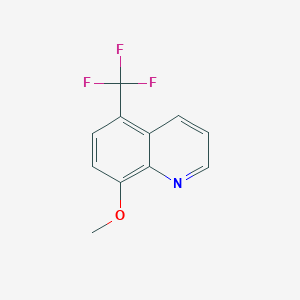

8-Methoxy-5-(trifluoromethyl)quinoline

説明

8-Methoxy-5-(trifluoromethyl)quinoline (CAS 316-75-6) is a quinoline derivative featuring a methoxy (-OCH₃) group at position 8 and a trifluoromethyl (-CF₃) group at position 5. The quinoline core, a bicyclic structure with a benzene ring fused to a pyridine ring, provides a versatile scaffold for medicinal chemistry. The methoxy group enhances solubility and modulates electronic properties, while the trifluoromethyl group contributes to metabolic stability, lipophilicity, and binding affinity through its strong electron-withdrawing nature . This compound has been explored for anticancer and antibacterial applications due to its structural resemblance to bioactive quinoline derivatives like chloroquine and ciprofloxacin .

特性

分子式 |

C11H8F3NO |

|---|---|

分子量 |

227.18 g/mol |

IUPAC名 |

8-methoxy-5-(trifluoromethyl)quinoline |

InChI |

InChI=1S/C11H8F3NO/c1-16-9-5-4-8(11(12,13)14)7-3-2-6-15-10(7)9/h2-6H,1H3 |

InChIキー |

IJWPTCMNAMOWLP-UHFFFAOYSA-N |

正規SMILES |

COC1=C2C(=C(C=C1)C(F)(F)F)C=CC=N2 |

製品の起源 |

United States |

類似化合物との比較

Substituent Position and Electronic Effects

- 8-Methoxyquinoline-5-sulfonamides: These derivatives (e.g., compounds 6a–f in ) replace the -CF₃ group with a sulfonamide (-SO₂NHR) at position 5. The sulfonamide group introduces hydrogen-bonding capacity, enhancing interactions with biological targets like enzymes or receptors. For example, sulfonamide derivatives demonstrated potent anticancer activity (IC₅₀ = 0.8–5.2 µM against HeLa cells) compared to trifluoromethyl analogs, likely due to improved target engagement .

- 7-Fluoro-5-((4-fluorophenyl)sulfonyl)quinolin-8-ol: This compound () features a sulfonyl (-SO₂) group at position 5, a hydroxyl (-OH) at position 8, and fluorine at position 6. The sulfonyl group increases polarity, reducing membrane permeability but improving selectivity for catechol-O-methyltransferase (COMT) inhibition (IC₅₀ = 12 nM) .

Substituent Type and Bioactivity

- 2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-nitroquinoline (Compound 278, ): Replacing the methoxy group at position 8 with a nitro (-NO₂) group creates a stronger electron-withdrawing effect, enhancing electrophilic reactivity.

- 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid (CAS 199872-29-2): The carboxylic acid (-COOH) at position 5 increases water solubility and enables salt formation, making it suitable for formulation in drug delivery systems. However, the -CF₃ group at position 2 instead of 5 alters steric interactions, reducing antibacterial efficacy compared to the parent compound .

Key Observations :

- The trifluoromethyl group at position 5 enhances lipophilicity (LogP = 3.2) compared to sulfonamide derivatives (LogP = 2.8), favoring blood-brain barrier penetration.

- Sulfonamide derivatives exhibit superior antibacterial activity due to hydrogen-bonding interactions with bacterial enzymes .

- Nitro-substituted quinolines (e.g., Compound 278) show higher electrophilic reactivity but lower solubility, limiting therapeutic utility .

Mechanistic Insights

- Anticancer Activity: The -CF₃ group in 8-Methoxy-5-(trifluoromethyl)quinoline stabilizes charge-transfer interactions with DNA topoisomerases, inducing apoptosis .

- COMT Inhibition: Sulfonyl and hydroxyl groups in 7-fluoro-5-sulfonylquinolin-8-ol facilitate hydrogen bonding with COMT’s active site, outperforming methoxy analogs .

- Skin Sensitization: Electron-withdrawing groups (e.g., -NO₂) promote quinoline-protein adduct formation, triggering immune responses absent in electron-donating analogs (e.g., -NH₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。